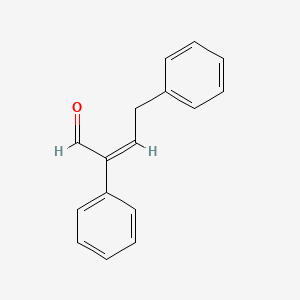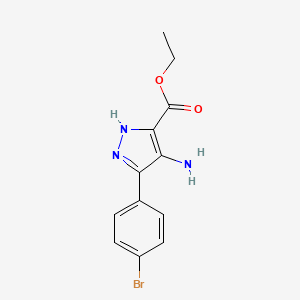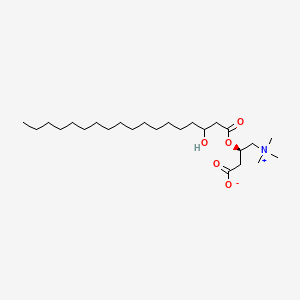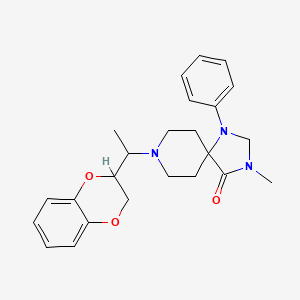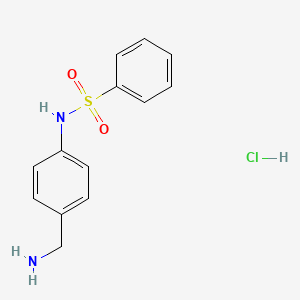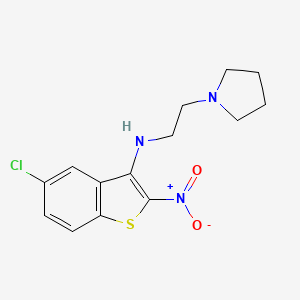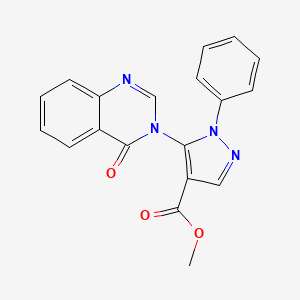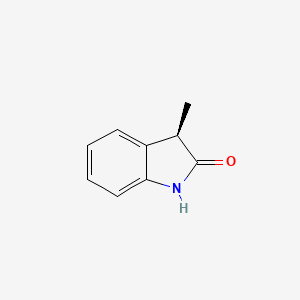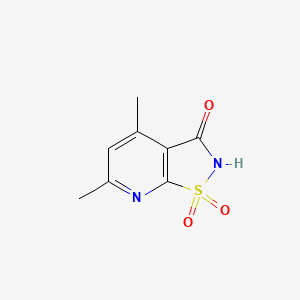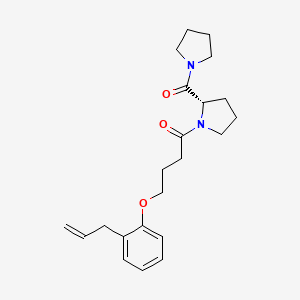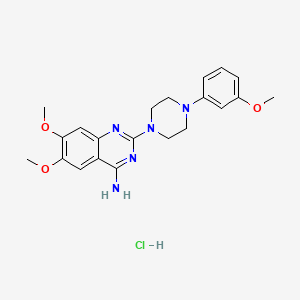
Allyl 2-chloropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-chloropropionate is an organic compound with the molecular formula C6H9ClO2. It is an ester derived from 2-chloropropionic acid and allyl alcohol. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl 2-chloropropionate can be synthesized through the esterification of 2-chloropropionic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-chloropropionate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of allyl 2-hydroxypropionate.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents to prevent hydrolysis of the ester.
Major Products Formed
Substitution: Allyl 2-hydroxypropionate
Oxidation: Epoxides or allyl glycols
Reduction: Allyl 2-propanol
Scientific Research Applications
Allyl 2-chloropropionate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of allyl 2-chloropropionate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis in the presence of water or enzymes, releasing 2-chloropropionic acid and allyl alcohol. The allyl group can participate in various addition reactions due to the presence of the double bond, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Allyl Chloride: Similar in structure but lacks the ester group, making it less reactive in esterification reactions.
2-Chloropropionic Acid: The parent acid of allyl 2-chloropropionate, used in similar applications but lacks the allyl group.
Allyl Alcohol: Contains the allyl group but lacks the ester functionality, making it more reactive in oxidation reactions.
Uniqueness
This compound is unique due to the presence of both the allyl group and the ester functionality. This dual reactivity allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
55360-11-7 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
prop-2-enyl 2-chloropropanoate |
InChI |
InChI=1S/C6H9ClO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3 |
InChI Key |
FDCTVCOKDZZPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


